molecular formula C17H12ClNO2 B4676884 (E)-2-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enenitrile

(E)-2-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enenitrile

Cat. No.: B4676884
M. Wt: 297.7 g/mol
InChI Key: DZZOFASLUPCIAB-ZROIWOOFSA-N
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Description

(E)-2-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enenitrile is an organic compound that features a chlorophenyl group and a benzodioxin moiety

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c18-15-4-2-13(3-5-15)14(11-19)9-12-1-6-16-17(10-12)21-8-7-20-16/h1-6,9-10H,7-8H2/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZOFASLUPCIAB-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C(/C#N)\C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve a coupling reaction such as Suzuki or Heck coupling.

    Formation of the Propenenitrile Moiety: This can be done through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-chlorophenyl)-3-phenylprop-2-enenitrile: Similar structure but lacks the benzodioxin moiety.

    (E)-2-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enenitrile: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The presence of the benzodioxin moiety in (E)-2-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enenitrile may confer unique chemical properties, such as increased stability or specific reactivity, making it distinct from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(E)-2-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enenitrile

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